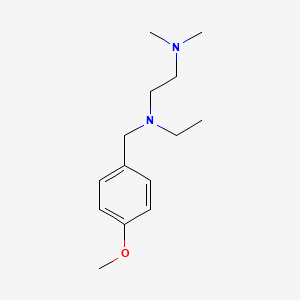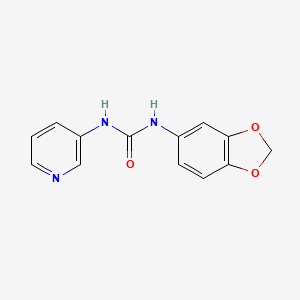
N-cyclohexyl-3-(2-methoxyphenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclohexyl-3-(2-methoxyphenyl)acrylamide, also known as CMMA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CMMA is a derivative of acrylamide, a widely used chemical in the production of polymers, adhesives, and water treatment chemicals. However, CMMA has unique properties that make it a promising candidate for research in the fields of medicine, biotechnology, and materials science.
作用機序
The mechanism of action of N-cyclohexyl-3-(2-methoxyphenyl)acrylamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, N-cyclohexyl-3-(2-methoxyphenyl)acrylamide has been shown to induce apoptosis by activating the caspase cascade and inhibiting the PI3K/Akt signaling pathway. Inflammatory responses are also believed to be suppressed by N-cyclohexyl-3-(2-methoxyphenyl)acrylamide through the inhibition of NF-κB signaling.
Biochemical and Physiological Effects
N-cyclohexyl-3-(2-methoxyphenyl)acrylamide has been shown to have a range of biochemical and physiological effects. In cancer cells, N-cyclohexyl-3-(2-methoxyphenyl)acrylamide has been shown to induce apoptosis and inhibit cell proliferation. In animal models, N-cyclohexyl-3-(2-methoxyphenyl)acrylamide has been shown to have anti-inflammatory effects and to improve cognitive function. However, further studies are needed to fully understand the biochemical and physiological effects of N-cyclohexyl-3-(2-methoxyphenyl)acrylamide.
実験室実験の利点と制限
One advantage of using N-cyclohexyl-3-(2-methoxyphenyl)acrylamide in lab experiments is its high purity and reproducibility. The synthesis method has been optimized to produce high yields of pure N-cyclohexyl-3-(2-methoxyphenyl)acrylamide, which is important for reproducible results. However, one limitation of using N-cyclohexyl-3-(2-methoxyphenyl)acrylamide is its potential toxicity. N-cyclohexyl-3-(2-methoxyphenyl)acrylamide is a derivative of acrylamide, which is a known neurotoxin and carcinogen. Therefore, precautions must be taken when handling N-cyclohexyl-3-(2-methoxyphenyl)acrylamide in the lab.
将来の方向性
There are many future directions for research on N-cyclohexyl-3-(2-methoxyphenyl)acrylamide. In medicine, further studies are needed to fully understand the anticancer and anti-inflammatory effects of N-cyclohexyl-3-(2-methoxyphenyl)acrylamide. In biotechnology, N-cyclohexyl-3-(2-methoxyphenyl)acrylamide-based polymers and hydrogels could be further developed for use in tissue engineering and drug delivery. In materials science, N-cyclohexyl-3-(2-methoxyphenyl)acrylamide could be used as a building block for the synthesis of novel materials with unique properties.
Conclusion
N-cyclohexyl-3-(2-methoxyphenyl)acrylamide is a promising compound for scientific research due to its unique properties and potential applications in various fields. The synthesis method has been optimized to produce high yields of pure N-cyclohexyl-3-(2-methoxyphenyl)acrylamide, which is important for reproducible results. Further studies are needed to fully understand the biochemical and physiological effects of N-cyclohexyl-3-(2-methoxyphenyl)acrylamide and to develop new applications for this compound.
合成法
The synthesis of N-cyclohexyl-3-(2-methoxyphenyl)acrylamide involves the reaction of cyclohexylamine, 2-methoxybenzaldehyde, and acryloyl chloride in the presence of a catalyst. The resulting product is purified using column chromatography to obtain pure N-cyclohexyl-3-(2-methoxyphenyl)acrylamide. This synthesis method has been optimized to produce high yields of N-cyclohexyl-3-(2-methoxyphenyl)acrylamide with high purity and reproducibility.
科学的研究の応用
N-cyclohexyl-3-(2-methoxyphenyl)acrylamide has been extensively studied for its potential applications in various fields of science. In medicine, N-cyclohexyl-3-(2-methoxyphenyl)acrylamide has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells. It has also been investigated for its potential use as an anti-inflammatory agent and for the treatment of neurodegenerative diseases.
In biotechnology, N-cyclohexyl-3-(2-methoxyphenyl)acrylamide has been used as a monomer for the synthesis of functional polymers and hydrogels. These materials have been used in tissue engineering, drug delivery, and biosensing applications.
In materials science, N-cyclohexyl-3-(2-methoxyphenyl)acrylamide has been used as a building block for the synthesis of novel materials with unique properties. For example, N-cyclohexyl-3-(2-methoxyphenyl)acrylamide has been used to synthesize metal-organic frameworks (MOFs) with high surface area and gas storage capacity.
特性
IUPAC Name |
(E)-N-cyclohexyl-3-(2-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2/c1-19-15-10-6-5-7-13(15)11-12-16(18)17-14-8-3-2-4-9-14/h5-7,10-12,14H,2-4,8-9H2,1H3,(H,17,18)/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIXUFZFVUKBJMS-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=CC(=O)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/C(=O)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-{[2-(4-bromo-2-methylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5817699.png)

![4-[(2-fluorobenzyl)oxy]benzamide](/img/structure/B5817720.png)
![N-[5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]-N'-(4-methylphenyl)urea](/img/structure/B5817732.png)

![1-[(4-chloro-3,5-dimethylphenoxy)acetyl]-4-piperidinecarboxamide](/img/structure/B5817743.png)
![ethyl 1-[(5-chloro-2-thienyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B5817748.png)


![N-benzyl-2-[(4-fluorobenzoyl)amino]benzamide](/img/structure/B5817775.png)

![1-[(3,5-dimethyl-4-isoxazolyl)acetyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B5817781.png)
